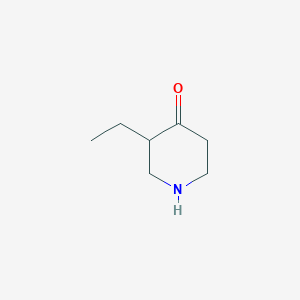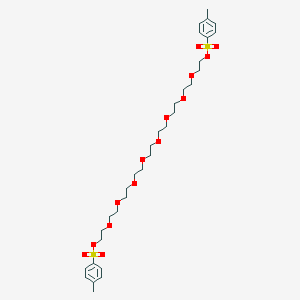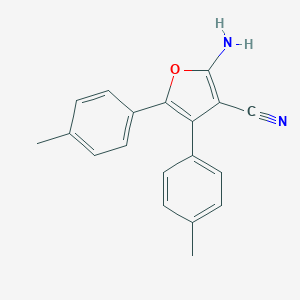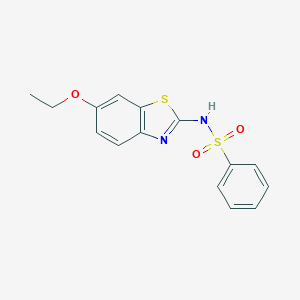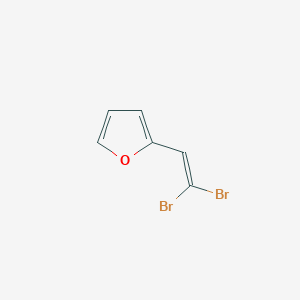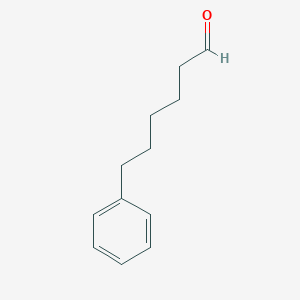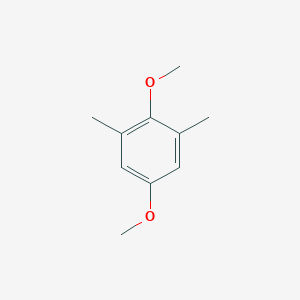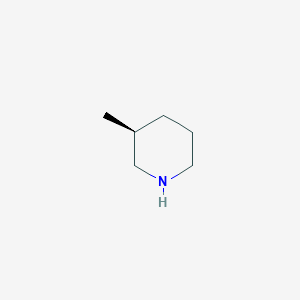
(3S)-3-methylpiperidine
概要
説明
“(3S)-3-methylpiperidine” is a compound with the molecular formula C6H13N . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .Molecular Structure Analysis
The molecular structure of “(3S)-3-methylpiperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“(3S)-3-methylpiperidine” has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .科学的研究の応用
Vibrational Spectroscopy and Molecular Structure
(3S)-3-methylpiperidine and its variants, like 2-methylpiperidine (2-MP) and 3-methylpiperidine (3-MP), have been the focus of vibrational spectroscopy studies. The Fourier Transform Infrared (FT-Infrared) spectra of these molecules were recorded, and their structural and spectroscopic analysis was conducted using density functional harmonic calculations. These studies help in understanding the molecular structure and properties of these compounds (Erdoğdu & Güllüoǧlu, 2009).
Structural Analysis in Pharmaceutical Research
In pharmaceutical research, the solution structures of 3-methylpiperidine derivatives, which are intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, have been examined using Vibrational Circular Dichroism (VCD) spectroscopy. This technique is useful for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Thermochemistry and Stability Analysis
The stability and conformational behavior of the piperidine ring, influenced by the methyl group, have been studied through the determination of standard molar enthalpies of formation of various methylpiperidines. This research is crucial for understanding the chemical properties and reactivity of these compounds (Ribeiro da Silva et al., 2006).
Analysis in Solution Structures
Studies using 19F NMR spectroscopy have been conducted for enantiomeric analysis of 3-methylpiperidine derivatives. This type of research aids in understanding the behavior of such compounds in different solvents and can be useful in pharmaceutical applications (Navratilova, 2001).
Biotransformation and Biocatalysis
There is research on synthesizing 3-methylpiperidine using recombinant Escherichia coli cells expressing specific enzymes. This biotransformation approach is significant for sustainable and efficient production of this compound (Borlinghaus et al., 2019).
CO2 Capture and Thermodynamics
Studies have been conducted on the dissolution of CO2 in aqueous solutions of 3-methylpiperidine, contributing to research on carbon dioxide capture processes. The enthalpies of solution of CO2 in these solutions have been measured, offering insights into potential environmental applications (Coulier et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3S)-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMWWXJUXDNJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-methylpiperidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
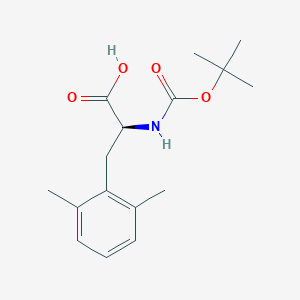
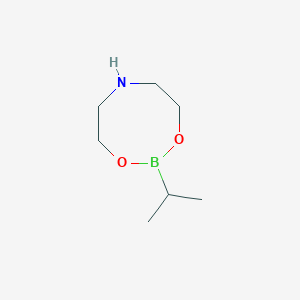


![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)
